5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid
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Overview
Description
5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid is a synthetic organic compound characterized by a furan ring substituted with a carboxylic acid group and a carbamoyl group attached to a methylcyclopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a furan derivative, such as furan-2-carboxaldehyde, using oxidizing agents like potassium permanganate.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction between the furan-2-carboxylic acid and an isocyanate derivative of 1-methylcyclopropylmethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The carbamoyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-methanol.
Substitution: Various substituted carbamoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its carbamoyl group can form hydrogen bonds with proteins and nucleic acids, making it a useful probe in biochemical assays.
Medicine
In medicinal chemistry, this compound can serve as a lead compound for the development of new drugs. Its structural features may impart specific biological activities, such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, its furan ring can contribute to the thermal stability and rigidity of polymers.
Mechanism of Action
The mechanism by which 5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions. The furan ring and carbamoyl group can participate in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Lacks the carbamoyl group and methylcyclopropyl moiety.
5-(Methoxycarbonyl)furan-2-carboxylic acid: Contains a methoxycarbonyl group instead of the carbamoyl group.
N-(1-Methylcyclopropyl)carbamic acid: Lacks the furan ring.
Uniqueness
5-[(1-Methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid is unique due to the presence of both the furan ring and the carbamoyl group attached to a methylcyclopropyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-[(1-methylcyclopropyl)methylcarbamoyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(4-5-11)6-12-9(13)7-2-3-8(16-7)10(14)15/h2-3H,4-6H2,1H3,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIQVOFCBSFIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CNC(=O)C2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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